4-Amino-3-(2,4-dimethylphenyl)butanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 207.27 g/mol. This compound features a butanoic acid backbone, an amino group, and a phenyl group substituted with two methyl groups at the 2 and 4 positions. Its structural uniqueness contributes to its potential applications in biochemical research and pharmaceuticals, where it is studied for various biological activities .
These reactions can lead to the formation of various derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.
Research indicates that 4-Amino-3-(2,4-dimethylphenyl)butanoic acid interacts with specific receptors and enzymes within biological systems. Its potential therapeutic effects are being explored in various studies, focusing on its ability to modulate biological pathways. The compound's amino group can form hydrogen bonds with biological molecules, which may influence their structure and function . Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis methods for 4-Amino-3-(2,4-dimethylphenyl)butanoic acid can be categorized into laboratory-scale and industrial-scale processes:
4-Amino-3-(2,4-dimethylphenyl)butanoic acid has a wide range of applications across various fields:
Interaction studies involving 4-Amino-3-(2,4-dimethylphenyl)butanoic acid focus on its binding affinities and effects on various biological targets. These studies are crucial for understanding how the compound interacts with molecular pathways and can inform future therapeutic applications. The unique substitution pattern on its aromatic ring contributes to its distinct biological profile compared to other compounds .
Several compounds share structural similarities with 4-Amino-3-(2,4-dimethylphenyl)butanoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-3-Amino-4-(o-tolyl)butanoic acid | 269398-79-0 | 0.97 | Different aromatic substitution |
(R)-3-Amino-3-(o-tolyl)propanoic acid | 752198-38-2 | 0.90 | Propanoic backbone instead of butanoic |
(S)-(-)-3-Amino-3-phenylpropionic acid | 83649-47-2 | 0.93 | Phenyl group instead of dimethyl-substituted phenyl |
(R)-3-Amino-3-(naphthalen-1-yl)butanoic acid | 331846-99-2 | 0.93 | Naphthalene substitution |
These compounds are similar due to their amino acid-like structures but differ primarily in their side chains or backbone length. The unique substitution pattern on the aromatic ring of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid contributes to its distinct biological profile and potential applications compared to these analogs .